molecular formula C19H22N2O4 B5574198 2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B5574198
M. Wt: 342.4 g/mol
InChI Key: VVXWKELZIZGETD-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with a tert-butyl group and a nitrophenyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:

    Formation of 2-tert-butylphenol: This can be achieved through the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 2-(2-tert-butylphenoxy)acetic acid: The 2-tert-butylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.

    Formation of 2-(2-tert-butylphenoxy)acetyl chloride: The phenoxyacetic acid is converted to its acyl chloride derivative using thionyl chloride.

    Amidation with 4-methyl-3-nitroaniline: Finally, the acyl chloride is reacted with 4-methyl-3-nitroaniline in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Reduction of Nitro Group: 2-(2-tert-butylphenoxy)-N-(4-methyl-3-aminophenyl)acetamide.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in electron transfer processes, while the phenoxy and acetamide groups could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butylphenoxy)-N-phenylacetamide: Lacks the nitro and methyl groups, potentially altering its reactivity and applications.

    2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but without the methyl group, which could affect its physical and chemical properties.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-9-10-14(11-16(13)21(23)24)20-18(22)12-25-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXWKELZIZGETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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